![molecular formula C46H38S6 B12571327 1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene CAS No. 194555-84-5](/img/structure/B12571327.png)
1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene is a complex organic compound characterized by the presence of multiple sulfanyl (thioether) groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3,4-tetrakis(4-methylphenyl)benzene and phenylsulfanyl compounds.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Reaction Steps: The reaction proceeds through a series of steps, including the formation of intermediate compounds and subsequent coupling reactions to introduce the sulfanyl groups onto the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzene derivatives.
科学研究应用
1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene involves its interaction with molecular targets and pathways within a given system. The sulfanyl groups may participate in various chemical interactions, such as:
Binding to Proteins: The compound may bind to specific proteins, altering their function or activity.
Modulation of Enzymatic Activity: It may inhibit or activate enzymes by interacting with their active sites.
Signal Transduction: The compound could influence cellular signaling pathways by modulating the activity of key signaling molecules.
相似化合物的比较
Similar Compounds
1,2,4,5-Tetrakis(4-methylphenyl)benzene: Lacks the sulfanyl groups present in 1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene.
1,2,3,4-Tetrakis(phenylsulfanyl)benzene: Similar structure but without the methyl groups on the phenyl rings.
1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]benzene: Similar but lacks the additional phenylsulfanyl groups on the benzene ring.
Uniqueness
This compound is unique due to the presence of multiple sulfanyl groups and the combination of both methylphenyl and phenylsulfanyl substituents. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
属性
CAS 编号 |
194555-84-5 |
|---|---|
分子式 |
C46H38S6 |
分子量 |
783.2 g/mol |
IUPAC 名称 |
1,2,3,4-tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene |
InChI |
InChI=1S/C46H38S6/c1-31-15-23-37(24-16-31)49-43-41(47-35-11-7-5-8-12-35)42(48-36-13-9-6-10-14-36)44(50-38-25-17-32(2)18-26-38)46(52-40-29-21-34(4)22-30-40)45(43)51-39-27-19-33(3)20-28-39/h5-30H,1-4H3 |
InChI 键 |
PSVZDSINXXWROB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SC2=C(C(=C(C(=C2SC3=CC=CC=C3)SC4=CC=CC=C4)SC5=CC=C(C=C5)C)SC6=CC=C(C=C6)C)SC7=CC=C(C=C7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


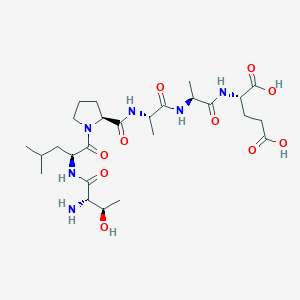
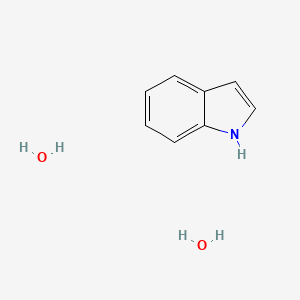
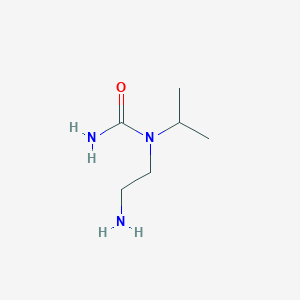

![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
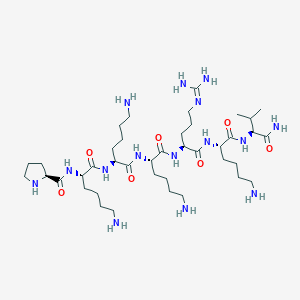
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
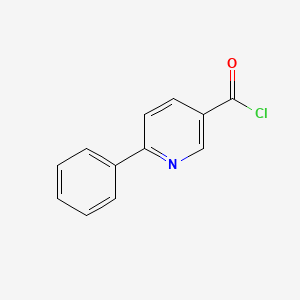
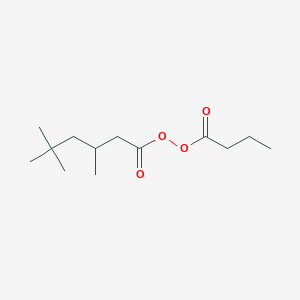

![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)

![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)
